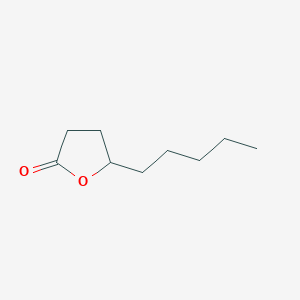
Gamma-nonalactone
Cat. No. B146572
:
104-61-0
M. Wt: 156.22 g/mol
InChI Key: OALYTRUKMRCXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07112699B2
Procedure details


Using the same procedure as described under A) but starting with a solution consisting of γ-nonalactone (obtained according to the literature) (5.0 g, 32.0 mmoles) into 45 g of acetic acid and a supported catalyst obtained according to procedure a), there were obtained (after bulb to bulb distillation at 40 mbar, oven=190°) 3.6 g of the corresponding 5-decen-2-one (purity: 70%; yield: 52%).


Name
Yield
52%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:11][C:9](=O)[CH2:8][CH2:7]1.[C:12](O)(=O)C>>[CH3:12][C:9](=[O:11])[CH2:8][CH2:7][CH:6]=[CH:5][CH2:4][CH2:3][CH2:2][CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC1CCC(=O)O1
|
Step Two
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a supported catalyst obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCC=CCCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.6 g | |
| YIELD: PERCENTYIELD | 52% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
